molecular formula C14H8N2O B5458000 3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile

Cat. No.: B5458000
M. Wt: 220.23 g/mol
InChI Key: KCSQJPSVVLRPGD-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a cyano group and a furan ring attached to a benzonitrile moiety, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals, which can be carried out in a one-step process . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The furan ring and cyano group play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile is unique due to its combination of a cyano group, furan ring, and benzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSQJPSVVLRPGD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=CC2=CC=CO2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C/C2=CC=CO2)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.